PC Biotin-PEG3-Alkyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

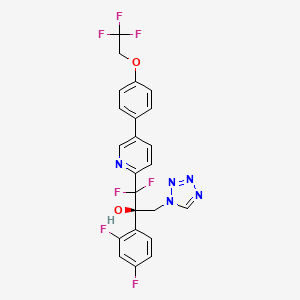

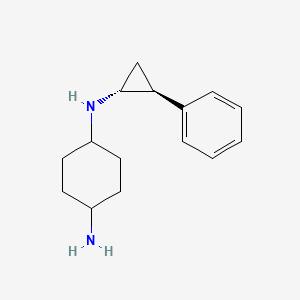

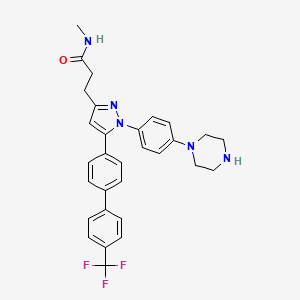

PC Biotin-PEG3-Alkyne is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .

Synthesis Analysis

PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The PEG spacer provides better solubility to the labeled molecules in aqueous media .Molecular Structure Analysis

The empirical formula of PC Biotin-PEG3-Alkyne is C35H52N6O12S . Its molecular weight is 780.89 .Chemical Reactions Analysis

PC Biotin-PEG3-Alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

PC Biotin-PEG3-Alkyne is a liquid . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Bioconjugation in Drug Delivery Systems

PC Biotin-PEG3-Alkyne is often used in the field of drug delivery, specifically in the creation of antibody-drug conjugates (ADCs) . The compound serves as a linker that can introduce a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . This process involves the reaction of an alkyne with an azide to form a triazole ring, a reaction that is catalyzed by copper (I). The result is a stable covalent connection between the drug and the antibody, which can then be used to target specific cells or tissues in the body .

Biomolecule Capture and Release

Another application of PC Biotin-PEG3-Alkyne is in the capture and release of biomolecules . The compound is an azide-reactive photocleavable biotin probe that allows for reagent-free release of the captured biomolecules from streptavidin . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety . Captured biomolecules can be efficiently photoreleased, typically >90% in 5-25 minutes using an inexpensive, near-UV, low-intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2) .

3. Synthesis of Antibody Drug Conjugates (ADCs) PC Biotin-PEG3-Alkyne can be used in the synthesis of antibody drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the biotin moiety of PC Biotin-PEG3-Alkyne can be attached to an antibody, which is designed to target a specific cancer cell . The alkyne group of the compound can then be used to attach a cytotoxic drug . This allows the drug to be delivered directly to the cancer cells, reducing the impact on healthy cells .

Improving Solubility of Biomolecules

The PEG spacer in PC Biotin-PEG3-Alkyne provides better solubility to the labeled molecules in aqueous media . This can be particularly useful in biological experiments where maintaining the solubility of biomolecules is crucial .

Safety And Hazards

Direcciones Futuras

PC Biotin-PEG3-Alkyne has a wide range of applications in the biomedical field . By covalently binding biotin to proteins or biomaterials, it can be used for their localization, tracking, and detection . Furthermore, biotin can also be part of a drug delivery system, used to deliver drugs to specific cells or tissues .

Propiedades

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHZIAGPIYYJMG-MJUSKHNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PC Biotin-PEG3-Alkyne | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)